![molecular formula C11H9NO2S B1269580 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 33763-20-1](/img/structure/B1269580.png)
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, involves various chemical strategies. Notably, Kennedy et al. (1999) detailed the synthesis and structure of a thiazole derivative, emphasizing the importance of crystallographic data and atomic coordinates in understanding the synthesis outcomes. Another approach by Suzuki and Izawa (1976) highlighted a single-step synthesis method for 2-substituted 2-thiazolines, demonstrating the versatility of thiazole compounds synthesis. These studies underline the complex synthetic routes that can be employed to produce thiazole derivatives, providing insights into the methodologies that might be applicable for synthesizing this compound (Kennedy et al., 1999) (Suzuki & Izawa, 1976).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for understanding their chemical behavior and potential applications. A study conducted by Singh et al. (2019) using density functional theory explored the electronic structure and spectral features of a thiazole derivative, providing insights into the molecular properties through vibrational analysis and solvent effects. This type of analysis is fundamental for comprehensively understanding the molecular structure of this compound and its interactions at the atomic level (Singh et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives is influenced by their structure. For example, compounds containing a thiazole moiety, as demonstrated by Fedotov and Hotsulia (2023), can participate in various biological processes, hinting at the broad spectrum of chemical reactions these molecules can undergo. The study discusses the synthesis of thiazole-containing compounds and their salts, shedding light on the chemical properties that could be expected from this compound (Fedotov & Hotsulia, 2023).
Physical Properties Analysis
Understanding the physical properties of thiazole derivatives is essential for their practical application. The research on thiazolidine derivatives by Refouvelet et al. (1994) provides an example of how the physical properties, such as melting points and solubility, can be analyzed. Such studies are vital for determining the conditions under which thiazole derivatives can be stored and used in various applications (Refouvelet et al., 1994).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are key to their utility in scientific research. A study by Amareshwar et al. (2011) showcased the versatility of a thiazole-based template for the synthesis of various heterocyclic compounds, illustrating the potential chemical diversity and reactivity of thiazole derivatives. This highlights the importance of chemical property analysis for compounds like this compound (Amareshwar et al., 2011).
Scientific Research Applications
Synthesis and Structural Mimicry in Proteins
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acids (ATCs) are utilized as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable for designing mimics of the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A chemical synthesis route for orthogonally protected ATCs is centered on cross-Claisen condensations, allowing for the introduction of a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids. This process yields ATCs in 45–90% yields and offers a highly flexible method for diverse applications in protein structure mimicry (Mathieu et al., 2015).
Regiospecific Lithiations in Organic Synthesis
Regiospecific lithiations of thiazole- and oxazole-carboxylic acids, including 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, have been developed. These lithiations are crucial for the homologation of thiazoles and oxazoles. When the 2-position is blocked by a phenyl group, 4-(or 5-) methyl groups can be lithiated in thiazole- or oxazole-5(or 4-)carboxylic acids, leading to the formation of new intermediates that react efficiently with a range of electrophiles. This method provides a general approach for the elaboration of trisubstituted thiazoles and oxazoles, enhancing the versatility of these compounds in synthetic chemistry (Cornwall et al., 1987; Cornwall et al., 1991).
Potential Antibacterial Applications
A study on quinazolin-4-ones connected to 1,3-thiazole revealed antibacterial action against Mycobacterium tuberculosis H37RV. Compounds derived from the combination of N-Methyl Anthranilic acid with 4-substituted phenyl-1,3-thiazol-2-amines showed significant antibacterial activity at certain concentrations. This highlights the potential of this compound derivatives in the development of new antibacterial agents (Nagaladinne et al., 2020).
Corrosion Inhibition in Metals
Thiazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies involving various synthesized thiazole compounds showed their efficacy in preventing corrosion, suggesting the utility of such derivatives in protecting metals against environmental degradation (Quraishi & Sharma, 2005).
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is currently unknown. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects
Result of Action
As a thiazole derivative, it may share some of the biological activities common to this class of compounds, such as antimicrobial, antifungal, and antitumor effects . .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s activity . More research is needed to understand these influences.
properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMRBYEBHOYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352189 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33763-20-1 | |
Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-phenyl-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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